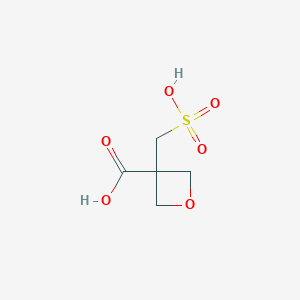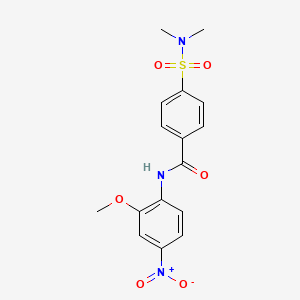
4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide, also known as DMSO-4MN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections.
作用機序
The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide is not fully understood. However, studies have suggested that 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide exerts its effects by inhibiting various enzymes and signaling pathways involved in cell growth, angiogenesis, inflammation, and microbial infections. 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix and the promotion of angiogenesis. 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects
4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has also been shown to have anti-inflammatory and antimicrobial properties. In addition, 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
実験室実験の利点と制限
4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide is also soluble in a variety of solvents, making it easy to prepare solutions for experiments. However, 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has some limitations. It has low water solubility, which may limit its use in certain experiments. In addition, 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.
将来の方向性
There are several future directions for the study of 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide. One direction is to further investigate its potential applications in cancer treatment. Studies could focus on optimizing the dosage and administration of 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide to maximize its anti-cancer effects. Another direction is to investigate the potential applications of 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide in other diseases, such as inflammation and microbial infections. Studies could focus on elucidating the mechanism of action of 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide in these diseases and optimizing its therapeutic potential. Finally, studies could focus on improving our understanding of the toxicity and pharmacokinetics of 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide, which would be essential for its eventual clinical use.
Conclusion
In conclusion, 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide, or 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide, is a promising compound that has potential applications in various fields of scientific research. Its anti-cancer, anti-inflammatory, and antimicrobial properties make it a potential candidate for the treatment of various diseases. Although there are still many unknowns about its mechanism of action, toxicity, and pharmacokinetics, further research could lead to the development of new therapies for a variety of diseases.
合成法
The synthesis of 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide involves the reaction of 4-amino-N-(2-methoxy-4-nitrophenyl)benzamide with dimethylsulfamoyl chloride in the presence of a base. The reaction yields 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide as a yellow solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
科学的研究の応用
4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide is in cancer treatment. Studies have shown that 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has also been shown to have anti-inflammatory and antimicrobial properties, making it a potential candidate for the treatment of inflammatory diseases and microbial infections.
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S/c1-18(2)26(23,24)13-7-4-11(5-8-13)16(20)17-14-9-6-12(19(21)22)10-15(14)25-3/h4-10H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZKEACKPUUIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methoxy-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2616951.png)
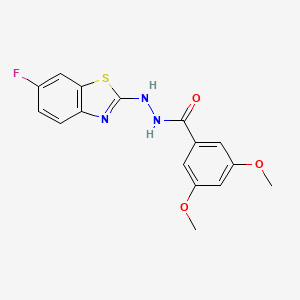
![Methyl 3-(2-chlorophenyl)-3-[(6-chloropyridin-3-yl)formamido]propanoate](/img/structure/B2616955.png)
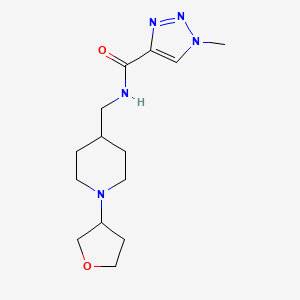
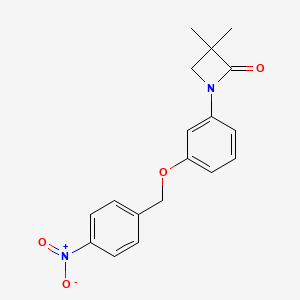

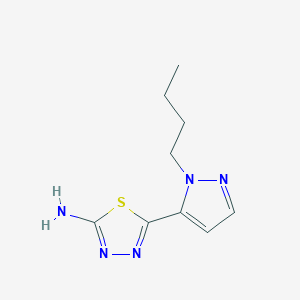
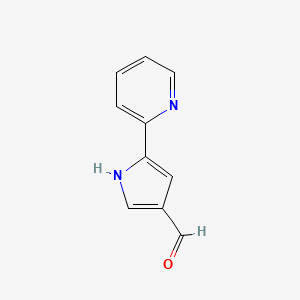

![(Z)-ethyl 1-cyclohexyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2616966.png)
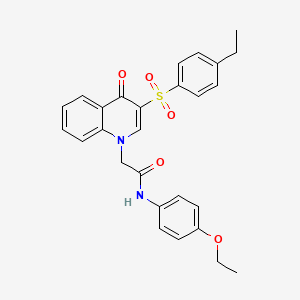
![Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate](/img/structure/B2616971.png)
